001, エベロリムス
概要
説明
エベロリムスはラパマイシンの誘導体であり、免疫抑制性と抗増殖性で知られています。 主に移植患者の臓器拒絶反応を防ぎ、腎細胞癌や特定の種類の乳がんを含むさまざまな種類の癌の治療に使用されます . エベロリムスは、細胞の成長と増殖に関与する主要なタンパク質である哺乳類ラパマイシン標的(mTOR)を阻害することによって作用します .
2. 製法
合成経路と反応条件: エベロリムスは、一連の化学反応によってラパマイシンから合成されます。主要な合成経路には、ラパマイシンとエチレングリコールモノトリフルオロメタンスルホネートを有機塩基の影響下で反応させることが含まれます。 この反応により中間体が生成され、その後酸性条件下でアセタール保護基除去反応が行われ、エベロリムスが生成されます .
工業生産方法: エベロリムスの工業生産は、同様の合成経路に従いますが、より高い収率と費用対効果のために最適化されています。 このプロセスには、エチレングリコールモノトリフルオロメタンスルホネートなどの安価で入手しやすい試薬を使用し、未反応のラパマイシンをリサイクルして製品の品質を確保し、コストを削減するステップが含まれます .
3. 化学反応解析
反応の種類: エベロリムスは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その代謝処理と治療効果に不可欠です。
一般的な試薬と条件:
酸化: 一般的には、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 多くの場合、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行われます。
置換: 制御された条件下で求核試薬または求電子試薬を伴います。
主な生成物: これらの反応から生成される主な生成物には、体内でさらに処理されて治療効果を発揮するさまざまな代謝産物が含まれます .
4. 科学研究アプリケーション
エベロリムスは、さまざまな科学研究アプリケーションを持っています。
作用機序
エベロリムスは、mTOR経路、特にmTORC1タンパク質複合体を標的にすることで効果を発揮します。この阻害は、細胞の成長、増殖、生存シグナルを混乱させ、腫瘍の成長を抑制し、免疫応答を調節します。 分子標的は、PI3K/AKT/mTORシグナル伝達経路に関与するさまざまなタンパク質が含まれます .
類似の化合物:
シロリムス(ラパマイシン): エベロリムスの親化合物であり、同様の治療目的で使用されますが、薬物動態が異なります。
テムシロリムス: 別のmTOR阻害剤であり、作用機序は似ていますが、主に腎細胞癌の治療に使用されます。
エベロリムスの独自性: エベロリムスは、経口バイオアベイラビリティが向上し、mTORC1タンパク質複合体を特異的に標的とすることで独自性を持っています。 この特異性は、細胞の成長と増殖をより効果的に阻害することを可能にするため、腫瘍学と移植医学において貴重な治療薬となっています .
科学的研究の応用
Everolimus has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying mTOR inhibitors and their chemical properties.
Biology: Investigated for its role in cell growth, proliferation, and survival pathways.
Medicine: Widely used in clinical settings to prevent organ rejection and treat cancers.
Industry: Utilized in drug-eluting stent technologies to prevent restenosis in cardiovascular treatments.
生化学分析
Biochemical Properties
Everolimus plays a crucial role in biochemical reactions by inhibiting the mTORC1 protein complex, which is involved in cell growth, proliferation, and survival. It interacts with several enzymes, proteins, and biomolecules, including FK506 binding protein 12 (FKBP12), mTORC1, and hypoxia-inducible factor 1-alpha (HIF-1α). The interaction between Everolimus and FKBP12 forms a complex that binds to mTORC1, inhibiting its activity. This inhibition leads to a decrease in protein synthesis, cell proliferation, and angiogenesis .
Cellular Effects
Everolimus affects various types of cells and cellular processes. It influences cell function by inhibiting the mTORC1 pathway, which plays a critical role in cell growth, proliferation, and metabolism. Everolimus reduces the phosphorylation of downstream targets such as p70S6 kinase and 4E-BP1, leading to decreased protein synthesis and cell cycle progression. It also affects gene expression by downregulating HIF-1α and vascular endothelial growth factor (VEGF), resulting in reduced angiogenesis .
Molecular Mechanism
The molecular mechanism of Everolimus involves its binding to FKBP12, forming a complex that inhibits mTORC1. This inhibition disrupts the mTOR signaling pathway, leading to reduced protein synthesis, cell growth, and proliferation. Everolimus also affects other cellular processes such as autophagy, lipid biosynthesis, and mitochondrial biogenesis. By inhibiting mTORC1, Everolimus reduces the activity of S6 kinase and 4E-BP1, which are essential for protein translation and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Everolimus change over time. Everolimus is stable under physiological conditions, but its degradation can occur in the presence of certain enzymes and environmental factors. Long-term studies have shown that Everolimus maintains its inhibitory effects on mTORC1, leading to sustained reductions in cell proliferation and angiogenesis. Prolonged exposure to Everolimus can result in adaptive resistance mechanisms, such as upregulation of alternative signaling pathways .
Dosage Effects in Animal Models
The effects of Everolimus vary with different dosages in animal models. At low doses, Everolimus effectively inhibits mTORC1 activity, leading to reduced cell proliferation and angiogenesis. At high doses, Everolimus can cause toxic effects, including immunosuppression, hyperlipidemia, and impaired wound healing. Studies in animal models have shown that Everolimus has a dose-dependent effect on tumor growth, with higher doses leading to greater inhibition of tumor progression .
Metabolic Pathways
Everolimus is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. It interacts with enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase, leading to alterations in glucose metabolism. Everolimus impairs glucose utilization by reducing the activity of key glycolytic enzymes and decreasing the levels of intracellular glycometabolites .
Transport and Distribution
Everolimus is transported and distributed within cells and tissues through various mechanisms. It is a substrate of the cytochrome P450 enzyme CYP3A4 and the efflux transporter P-glycoprotein (PgP). Everolimus has a high volume of distribution and is extensively bound to plasma proteins. It is distributed to various tissues, including the liver, kidneys, and lungs. The transport and distribution of Everolimus are influenced by factors such as drug-drug interactions and genetic polymorphisms .
Subcellular Localization
Everolimus is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. It affects the activity and function of these organelles by modulating the mTOR signaling pathway. Everolimus enhances the expression of proteins involved in microtubule stabilization, such as tubulin beta 2B class IIb (TUBB2B) and doublecortin domain containing 2 (DCDC2), which play a role in maintaining cytoskeletal integrity .
準備方法
Synthetic Routes and Reaction Conditions: Everolimus is synthesized from rapamycin through a series of chemical reactions. The primary synthetic route involves the reaction of rapamycin with ethylene glycol mono trifluoromethanesulfonate under the influence of an organic base. This reaction produces an intermediate compound, which is then subjected to an acetal protection group removal reaction under acidic conditions to yield everolimus .
Industrial Production Methods: The industrial production of everolimus follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of inexpensive and readily available reagents, such as ethylene glycol mono trifluoromethanesulfonate, and includes steps for the recycling of unreacted rapamycin to ensure product quality and reduce costs .
化学反応の分析
Types of Reactions: Everolimus undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic action.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The primary products formed from these reactions include various metabolites that are further processed in the body to exert their therapeutic effects .
類似化合物との比較
Sirolimus (Rapamycin): The parent compound of everolimus, used for similar therapeutic purposes but with different pharmacokinetic properties.
Temsirolimus: Another mTOR inhibitor with a similar mechanism of action but used primarily for treating renal cell carcinoma.
Uniqueness of Everolimus: Everolimus is unique due to its enhanced oral bioavailability and specific targeting of the mTORC1 protein complex. This specificity allows for more effective inhibition of cell growth and proliferation, making it a valuable therapeutic agent in oncology and transplant medicine .
特性
CAS番号 |
159351-69-6 |
---|---|
分子式 |
C53H83NO14 |
分子量 |
958.2 g/mol |
IUPAC名 |
(1R)-1,18-dihydroxy-12-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1 |
InChIキー |
HKVAMNSJSFKALM-VUDSBINYSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
異性体SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
外観 |
White to off-white solid powder |
Everolimus is currently used as an immunosuppressant to prevent rejection of organ transplants. In a similar fashion to other mTOR inhibitors Everolimus' effect is solely on the mTORC1 protein and not on the mTORC2 protein. | |
沸点 |
998.7±75.0 °C at 760 mmHg |
melting_point |
N/A |
159351-69-6 | |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable under recommended storage conditions. |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
−20°C |
同義語 |
001, RAD 40-O-(2-hydroxyethyl)-rapamycin Afinitor Certican everolimus RAD 001 RAD, SDZ RAD001 SDZ RAD SDZ-RAD |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of everolimus?
A: Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) [, , ]. It acts by binding to the FKBP12 protein, forming a complex that inhibits the kinase activity of mTORC1.
Q2: What are the downstream effects of everolimus-mediated mTORC1 inhibition?
A2: Inhibition of mTORC1 by everolimus leads to a cascade of downstream effects, including:
- Reduced cell proliferation: Everolimus inhibits the phosphorylation of ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), key regulators of protein synthesis and cell cycle progression [, ]. This ultimately leads to reduced cell proliferation in various cell types, including tumor cells [, ].
- Inhibition of angiogenesis: Everolimus downregulates the expression of vascular endothelial growth factor (VEGF), a crucial pro-angiogenic factor, thereby suppressing angiogenesis [, ].
- Modulation of immune response: While not a primary focus in the provided articles, mTORC1 inhibition by everolimus has been shown to influence T cell differentiation and function [].
Q3: What is the molecular formula and weight of everolimus?
A3: The molecular formula of everolimus is C53H83NO14, and its molecular weight is 958.2 g/mol.
Q4: Is there any information available about spectroscopic data for everolimus in these research papers?
A4: The provided research papers primarily focus on the clinical and biological aspects of everolimus and do not delve into detailed spectroscopic characterization.
Q5: What is known about the stability of everolimus?
A: Everolimus exhibits stability challenges, requiring careful consideration during formulation and storage [, , ].
Q6: What strategies can enhance the stability, solubility, or bioavailability of everolimus?
A6: Several formulation approaches are employed to improve everolimus's pharmaceutical properties:
- Solid dispersions: By dispersing everolimus within a matrix of inert carriers, its dissolution rate and solubility can be enhanced [].
- Nanoparticulate systems: Encapsulating everolimus in nanoparticles offers advantages such as improved solubility, controlled release, and potential for targeted delivery [, ].
- Cyclodextrin complexation: Forming complexes with cyclodextrins can increase everolimus's aqueous solubility, enhancing its bioavailability [].
Q7: How is everolimus absorbed, distributed, metabolized, and excreted (ADME)?
A: Everolimus is an orally administered drug that demonstrates good absorption but substantial interindividual variability in its pharmacokinetics [, , , ].
- Absorption: Everolimus is well absorbed after oral administration, reaching peak concentrations in approximately 1-2 hours []. Food intake can influence its absorption [].
- Distribution: It exhibits a large volume of distribution, indicating extensive tissue distribution [].
- Metabolism: Everolimus is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme [, , ].
- Excretion: It is excreted predominantly in feces, with a small fraction eliminated in urine [].
Q8: How is the therapeutic drug monitoring of everolimus conducted?
A: Therapeutic drug monitoring (TDM) of everolimus is routinely performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure drug levels in whole blood samples [, , ]. This information helps personalize dosage, manage drug interactions, and minimize toxicity.
Q9: Are there known drug interactions with everolimus?
A: Everolimus is a substrate of CYP3A4, and co-administration with CYP3A4 inhibitors or inducers can alter its blood levels [, , , ]. Dosage adjustments might be necessary when used concomitantly with these agents.
Q10: What in vitro and in vivo models have been used to study everolimus's anticancer activity?
A10: Everolimus's anticancer activity has been investigated in various in vitro and in vivo models, including:
- Cell-based assays: Researchers have employed cell proliferation assays, colony formation assays, and spheroid growth assays to assess everolimus's inhibitory effects on tumor cell growth [, , ].
- Animal models: Everolimus has demonstrated efficacy in preclinical animal models of various cancers, including renal cell carcinoma, pancreatic neuroendocrine tumors, and breast cancer [, , , ]. These models provide valuable insights into the drug's pharmacodynamic effects and potential for therapeutic benefit.
Q11: Are there clinical trials demonstrating the efficacy of everolimus in cancer treatment?
A11: Yes, several randomized controlled trials have established the efficacy of everolimus in specific cancer types:
- Renal cell carcinoma (RCC): Everolimus has shown significant clinical benefit in patients with advanced RCC who progressed on prior VEGF-targeted therapy, leading to its approval for this indication [, , , , ].
- Pancreatic neuroendocrine tumors (pNETs): Everolimus has demonstrated significant improvement in progression-free survival in patients with advanced pNETs, leading to its approval for this indication [, , ].
- Breast cancer: Everolimus, in combination with exemestane, has shown efficacy in postmenopausal women with hormone receptor-positive, HER2-negative metastatic breast cancer resistant to aromatase inhibitor therapy [, , ].
Q12: What are the known mechanisms of resistance to everolimus?
A12: Resistance to everolimus can develop through various mechanisms, including:
- Activation of alternative signaling pathways: Tumor cells may circumvent mTORC1 inhibition by activating alternative pro-survival and proliferative pathways, such as the PI3K/Akt pathway [, ].
- Mutations in mTOR pathway components: Mutations in genes encoding components of the mTOR pathway, such as mTOR itself or its downstream effectors, can contribute to resistance [, ].
Q13: Are there biomarkers to predict everolimus efficacy or monitor treatment response?
A13: Research is ongoing to identify reliable biomarkers for everolimus:
- FDG-PET SUV changes: Early changes in standardized uptake value (SUV) on 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) scans might hold promise as a predictive biomarker for long-term benefit in patients with hormone receptor-positive metastatic breast cancer treated with everolimus and exemestane [].
Q14: What are the alternatives and substitutes for everolimus?
A: Sirolimus (rapamycin), another mTOR inhibitor, shares a similar mechanism of action and has shown comparable efficacy in some clinical settings [, , ]. The choice between everolimus and sirolimus often depends on patient-specific factors, treatment history, and the specific clinical scenario.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。